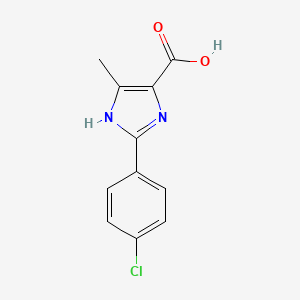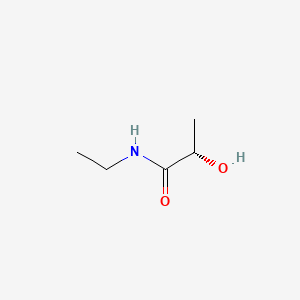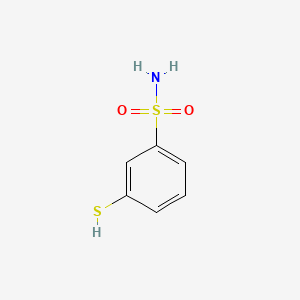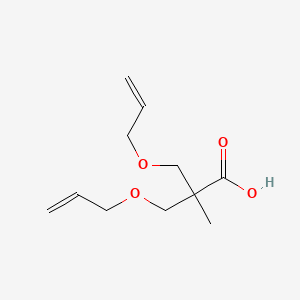![molecular formula C8H11NO4S B574529 ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate CAS No. 172952-22-6](/img/structure/B574529.png)
ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a dihydroxyethyl substituent, and a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The dihydroxyethyl group can be introduced through subsequent functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can enhance yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Hydrolysis can be carried out using aqueous acids or bases, while nucleophilic substitution may involve reagents like alkoxides or amines.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of carboxylic acids or substituted thiazole derivatives.
科学的研究の応用
Ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dihydroxyethyl group may enhance the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects.
類似化合物との比較
Ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Thiazole-4-carboxylic acid: Lacks the ethyl ester and dihydroxyethyl groups, resulting in different chemical properties and biological activities.
2-Amino-4-methylthiazole: Contains an amino group instead of the dihydroxyethyl group, leading to variations in reactivity and applications.
4-Methylthiazole-5-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
172952-22-6 |
|---|---|
分子式 |
C8H11NO4S |
分子量 |
217.239 |
IUPAC名 |
ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO4S/c1-2-13-8(12)5-4-14-7(9-5)6(11)3-10/h4,6,10-11H,2-3H2,1H3/t6-/m1/s1 |
InChIキー |
ODTXTHBYEYHWBJ-ZCFIWIBFSA-N |
SMILES |
CCOC(=O)C1=CSC(=N1)C(CO)O |
同義語 |
4-Thiazolecarboxylicacid,2-(1,2-dihydroxyethyl)-,ethylester,(R)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate](/img/structure/B574446.png)

![Glycine, N-[[[(1,1-dimethylethoxy)carbonyl]amino]carbonyl]- (9CI)](/img/no-structure.png)





